molecular formula C8H12OS B1175973 TIS21 protein CAS No. 141490-22-4

TIS21 protein

Cat. No.: B1175973
CAS No.: 141490-22-4
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Description

The TIS21 protein (also known as BTG2 or PC3) is an antiproliferative protein and transcriptional cofactor that serves as a critical node in the control of cell cycle progression, neural differentiation, and tumor suppression . Its expression is rapidly and transiently induced by various stimuli, including growth factors and tumor promoters, classifying it as a primary response gene . In neurological research, TIS21 is a well-established marker for the onset of neurogenesis . It is specifically expressed in neuroepithelial cells that are committed to generating post-mitotic neurons, and its expression is essential for the terminal differentiation of new neurons in both the developing and adult brain, including the hippocampus and subventricular zone . The protein promotes neuronal differentiation by activating proneural genes and directly repressing inhibitors of differentiation, such as Id3 . A major area of oncological research focuses on the potent tumor suppressor activity of TIS21, particularly in the context of medulloblastoma, a pediatric cerebellar tumor . It acts as a functional antagonist of the Sonic Hedgehog (Shh) pathway and inhibits the proliferation of cerebellar granule precursor cells (GCPs) by directly repressing the cyclin D1 promoter . Furthermore, TIS21 is required for the migration of GCPs out of the proliferative external granular layer; this process is mediated through its transcriptional control of the chemokine Cxcl3 . Impairment of this migration is a key step in Shh-type medulloblastoma development . The ability of TIS21 to induce G2/M cell cycle arrest and apoptosis, independently of p53, highlights its broad utility in cancer signaling studies . Mechanistically, TIS21 functions as a transcriptional coregulator that can both enhance and inhibit the activity of various transcription factors . It interacts with several key cellular proteins, including protein-arginine N-methyltransferase 1 (PRMT1), through which it may influence signal transduction, and various histone deacetylases (HDACs) like HDAC1 and HDAC4, contributing to its repressive function on target gene promoters . This protein is an indispensable tool for researchers investigating the molecular mechanisms of cell fate determination, neurogenesis, and cancer biology.

Properties

CAS No.

141490-22-4

Molecular Formula

C8H12OS

Synonyms

TIS21 protein

Origin of Product

United States

Molecular Architecture and Interacting Partners of Tis21 Protein

Structural Basis of TIS21 Protein Functionality

TIS21, as a member of the BTG/TOB family, possesses a conserved N-terminal BTG domain, also referred to as the antiproliferative (APRO) domain researchgate.netembl.denottingham.ac.uk. The structure of BTG/TOB proteins, including TIS21, comprises five α-helices and four β-strands that form two antiparallel β-sheets researchgate.net. The conserved domains within TIS21 (and its human homolog BTG2) include Box A (also known as GR for growth regulatory), Box B, and Box C researchgate.netnih.gov. Box A and Box B are reported to play key roles in antiproliferative function and binding to various molecular targets nih.gov. Crystal structures of human BTG2 and mouse TIS21 have been determined, providing insights into features important for interactions with their molecular targets researchgate.netnih.govresearchgate.netnih.gov. These structures reveal a putative binding site for CAF1 researchgate.netnih.govresearchgate.net.

Protein-Protein Interaction Networks of this compound

TIS21 exerts its biological functions through interactions with a diverse range of cellular proteins, modulating various signaling pathways nih.gov. These interactions are crucial for its roles in cell cycle regulation, differentiation, and other processes.

This compound Interaction Network

Interacting PartnerFunctional CategoryKey Effects of InteractionRelevant Citations
CAF1 (CNOT7)Deadenylase Complex ComponentSuppression of deadenylase activity; mediates anti-proliferative activity nottingham.ac.uknih.govresearchgate.netnih.gov nottingham.ac.uknih.govresearchgate.netnih.gov
POP2 (CALIF, CNOT8)Deadenylase Complex ComponentSuppression of deadenylase activity nottingham.ac.uknih.govresearchgate.netnih.gov nottingham.ac.uknih.govresearchgate.netnih.gov
CCR4-NOT complex (general)Deadenylase ComplexTIS21 interacts with components like CAF1 and POP2 within this complex nih.govresearchgate.netnih.govfrontiersin.org nih.govresearchgate.netnih.govfrontiersin.org
PRMT1Transcriptional RegulatorInteraction reported nih.govsigmaaldrich.com nih.govsigmaaldrich.com
HOXB9Transcriptional RegulatorForms a ternary structure and enhances transcriptional activation researchgate.netnih.govru.nl researchgate.netnih.govru.nl
HDACs (e.g., HDAC3, HDAC4)Transcriptional RegulatorsIFRD1, a related protein, interacts with HDACs; potential indirect link to TIS21 function wikipedia.org wikipedia.org
p53Transcriptional RegulatorTIS21 expression is regulated by p53; TIS21 influences p53 activity and modifications nih.govnih.govresearchgate.net nih.govnih.govresearchgate.net
PKC isoforms (e.g., PKC-delta)Kinase/Signaling MoleculeTIS21 expression mediated by PKC-delta activation; TIS21 is phosphorylated by PKC researchgate.netnih.govnih.govcapes.gov.br researchgate.netnih.govnih.govcapes.gov.br
PICK1Kinase/Signaling MoleculeDirect physical interaction; PICK1 modulates PKC phosphorylation of TIS21 nih.govnycu.edu.tw nih.govnycu.edu.tw
Pin-1Kinase/Signaling MoleculeInteraction with Serine(147) residue; involved in Pin-1 translocation and cell death ru.nlnih.gov ru.nlnih.gov
Cdc2 (CDK1)Kinase/Signaling MoleculeDirectly binds to Cdc2; inhibits cyclin B1-Cdc2 binding and kinase activity nih.govnih.govnih.govcapes.gov.brgenome.jptfcheckpoint.org nih.govnih.govnih.govcapes.gov.brgenome.jptfcheckpoint.org
Smad proteins (e.g., Smad1, Smad8)Other Molecular AssociationBinds to Smad1 and Smad8; regulates BMP signaling nih.govnih.govfrontiersin.orgresearchgate.netsdbonline.org nih.govnih.govfrontiersin.orgresearchgate.netsdbonline.org

Interactions with Deadenylase Complexes (e.g., CCR4-NOT, CAF1, POP2)

TIS21 interacts with components of the general CCR4-NOT multi-subunit transcription complex, specifically with the CAF1 (CNOT7) and POP2 (CALIF, CNOT8) deadenylase enzymes nih.govresearchgate.netnih.govfrontiersin.org. These interactions are mediated through the conserved N-terminal BTG domain of TIS21 nottingham.ac.uk. Research indicates that TIS21 plays a suppressive role in regulating the deadenylase activity of CAF1 and POP2 nih.govresearchgate.netnih.gov. The anti-proliferative activity of BTG/TOB proteins, including TIS21, is mediated through these interactions with CAF1 and POP2 nottingham.ac.uk. Recruitment of TIS21 (and TOB1) to mRNA leads to reduced protein levels and mRNA degradation, a process dependent on CAF1 and POP2 nottingham.ac.uk.

Interactions with Transcriptional Regulators (e.g., PRMT1, HOXB9, HDACs, p53)

TIS21 interacts with several proteins involved in transcriptional regulation. It has been reported to interact with Protein Arginine N-methyltransferase 1 (PRMT1) nih.govsigmaaldrich.com. TIS21 also interacts with the homeoprotein HOXB9, forming a ternary structure and enhancing its transcriptional activation researchgate.netnih.govru.nl. While direct interaction between TIS21 and HDACs is not explicitly detailed in the provided context, a related protein, IFRD1 (also known as TIS7), has been shown to interact with HDACs like HDAC1, HDAC3, and HDAC4, forming complexes with transcriptional regulators wikipedia.org. TIS21 expression is known to be strongly regulated by p53, and TIS21 can influence p53 activity and its post-translational modifications nih.govnih.govresearchgate.net. TIS21 can shift p53-induced senescence towards apoptosis, accompanied by nuclear translocation of p53 and modifications like phosphorylation and acetylation nih.gov.

Interactions with Kinases and Signaling Molecules (e.g., PKC isoforms, PICK1, Pin-1, Cdc2)

TIS21 engages with various kinases and signaling molecules. Its expression can be mediated by the activation of PKC-delta researchgate.netnih.govcapes.gov.br. TIS21 has been shown to interact with PICK1 (Protein Kinase C alpha-binding protein 1), and this interaction can modulate the phosphorylation of TIS21 by PKC nih.govnycu.edu.tw. TIS21 interacts with Pin-1, a peptidyl-prolyl cis/trans isomerase, and this interaction, particularly at Serine(147) residue in TIS21, is implicated in Pin-1 translocation and the induction of cell death ru.nlnih.gov. TIS21 directly binds to Cdc2 (also known as CDK1), inhibiting the binding of cyclin B1-Cdc2 complex and its kinase activity, which contributes to G2/M arrest and cell death nih.govnih.govnih.govcapes.gov.br.

Other Molecular Associations (e.g., Smad proteins)

Beyond the categories above, TIS21 also associates with other important signaling molecules, such as Smad proteins. TIS21 binds to Smad1 and Smad8, and this interaction is involved in regulating BMP (Bone Morphogenetic Protein) signaling nih.govnih.govfrontiersin.orgresearchgate.netsdbonline.org. In the context of adult neurogenesis, the absence of TIS21 leads to a decrease in the expression of BMP4 and its effectors Smad1/8 frontiersin.orgresearchgate.net.

Post-Translational Modifications of this compound and Their Functional Implications

Post-translational modifications (PTMs) are crucial for regulating protein function, stability, localization, and interactions abcam.comthermofisher.com. This compound undergoes post-translational modifications that influence its activity and cellular fate utoronto.cabrandeis.edu. One reported modification is phosphorylation by PKC, which can be modulated by the interaction with PICK1 nih.gov. Phosphorylation of Serine(147) in TIS21 by p-Erk1/2 is reported to induce Pin-1 binding in the cytoplasm and lead to cell death ru.nl. TIS21-mediated effects on p53 include influencing p53 modifications such as phosphorylation on Ser-15 and Ser-46 and acetylations on Lys-120, -320, -373, and -382 residues nih.gov. The polyubiquitination and degradation of TIS21 are enhanced by the SCF ubiquitin ligase complex containing betaTrCP ru.nl.

Phosphorylation Events and Regulatory Kinases

Phosphorylation is a crucial post-translational modification that regulates the function of many proteins, including TIS21. TIS21 can be phosphorylated by various protein kinases. In vitro studies have demonstrated that Protein Kinase C (PKC) can phosphorylate recombinant TIS21 nih.govnih.govportlandpress.com. Interestingly, the interaction with rPICK1 appears to modulate the catalytic activity of PKC towards TIS21 nih.govnih.govportlandpress.com.

Further research has identified specific residues on TIS21 that undergo phosphorylation and the kinases responsible. TIS21 is strongly phosphorylated by activated Erk1/2 (p-Erk1/2) on Serine 147 and by activated p38 Mitogen-Activated Protein Kinase (p-p38(MAPK)) on Serine 149 nih.gov. The phosphorylation of Serine 147 by p-Erk1/2 is particularly significant as it induces the binding of TIS21 to Pin-1 nih.gov.

The PKC-δ pathway has been implicated in the regulation of TIS21 expression, specifically in response to stimulation by 12-O-tetradecanoyl phorbol-13-acetate (TPA) capes.gov.br. Beyond its own phosphorylation, TIS21 can influence the activity of other kinases. It has been shown to inhibit the kinase activity of the cyclin B1-Cdc2 complex by binding to Cdc2 capes.gov.br.

Detailed research findings on TIS21 phosphorylation include:

In vitro phosphorylation of recombinant TIS21 by PKC nih.govnih.govportlandpress.com.

Modulation of PKC catalytic activity towards TIS21 by rPICK1 nih.govnih.govportlandpress.com.

Phosphorylation of TIS21 on Ser147 by p-Erk1/2 nih.gov.

Phosphorylation of TIS21 on Ser149 by p-p38(MAPK) nih.gov.

Induction of TIS21 binding to Pin-1 upon phosphorylation of Ser147 by p-Erk1/2 nih.gov.

Involvement of the PKC-δ pathway in TPA-induced TIS21 expression capes.gov.br.

Inhibition of cyclin B1-Cdc2 kinase activity through TIS21 binding to Cdc2 capes.gov.br.

Methylation and Other Modifications

Protein methylation is another important post-translational modification that affects TIS21. TIS21 has been identified as a substrate for protein methylase I, which corresponds to PRMT1 (protein arginine N-methyltransferase 1) nih.gov. In vitro methylation of recombinant this compound by protein methylase I has been observed nih.gov. This indicates that TIS21 undergoes arginine methylation nih.govnih.gov. Protein arginine methylation is a widespread modification involved in various cellular processes, including transcriptional regulation and DNA repair oncotarget.comtandfonline.com.

Beyond methylation, TIS21 is involved in the post-translational modification of other proteins. Notably, TIS21 mediates post-translational modification of the p53 protein nih.gov. This includes promoting phosphorylation of p53 on Serine 15 and Serine 46, as well as acetylation on Lysine residues 120, 320, 373, and 382 nih.gov. The induction of TIS21 may generally lead to post-translational modifications of various cellular proteins utoronto.ca.

Post-translational modifications are critical for regulating protein activity, interactions, localization, and stability embopress.orgwikipedia.org. Besides phosphorylation and methylation, other types of modifications exist, such as acetylation, ubiquitination, glycosylation, and lipidation wikipedia.org. While phosphorylation and methylation of TIS21 are specifically documented, the involvement of TIS21 in modifying other proteins suggests its broader impact on the cellular post-translational modification landscape.

Detailed research findings on TIS21 methylation and other modifications include:

Identification of TIS21 as a substrate for protein methylase I (PRMT1) nih.gov.

Observation of in vitro methylation of recombinant TIS21 by protein methylase I nih.gov.

TIS21's role in mediating post-translational modification of p53 nih.gov.

TIS21-mediated phosphorylation of p53 on Ser-15 and Ser-46 nih.gov.

TIS21-mediated acetylation of p53 on Lys-120, -320, -373, and -382 nih.gov.

Suggestion that TIS21 induction can lead to post-translational modifications of cellular proteins utoronto.ca.

Transcriptional and Post Transcriptional Regulation of Tis21 Protein Expression

Genomic Organization and Promoter Analysis of TIS21 Gene

The TIS21 gene, also known as BTG2, possesses a structural organization that facilitates its dynamic regulation. The gene contains a single intron that interrupts the protein-coding sequence. nih.gov The region upstream of the coding sequence, known as the 5'-flanking region, contains the promoter, which is responsible for initiating transcription.

Analysis of the TIS21 promoter has revealed the presence of several key elements that serve as binding sites for various transcription factors. nih.gov These include:

TATA and CAAT boxes: These are fundamental promoter elements that help position the transcription machinery. nih.gov

Sp1 sites: These are binding sites for the Sp1 transcription factor, which is involved in the expression of a wide range of genes. nih.gov

Cyclic AMP response elements (CREs): These elements allow for the regulation of TIS21 expression in response to signaling pathways involving cyclic AMP. nih.gov

AP1 and AP2 binding elements: These sites are recognized by the AP1 and AP2 transcription factors, which are involved in cellular responses to growth factors and stress signals. nih.gov

A notable feature within the TIS21 promoter is a stretch of repeating adenine (B156593) and cytosine bases (AC repeats) that has the potential to form a Z-DNA structure. nih.gov This alternative DNA conformation may play a role in regulating the accessibility of the promoter to transcription factors.

Table 1: Key Elements in the TIS21 Gene Promoter

Element Function Reference
TATA box Core promoter element for transcription initiation nih.gov
CAAT box Influences transcription efficiency nih.gov
Sp1 sites Binding sites for the Sp1 transcription factor nih.gov
CREs Mediate response to cAMP signaling pathways nih.gov
AP1/AP2 elements Bind transcription factors involved in growth and stress responses nih.gov
AC repeats Potential to form Z-DNA, may influence promoter accessibility nih.gov

Regulation of TIS21 Gene Expression by Transcription Factors and Signaling Pathways

The expression of the TIS21 gene is not static but is instead dynamically regulated by a complex network of transcription factors and signaling pathways. This intricate control allows cells to modulate TIS21 levels in response to a variety of internal and external cues.

A critical regulator of TIS21 expression is the tumor suppressor protein p53. nih.govaacrjournals.orgnih.gov In response to cellular stress, such as DNA damage, p53 levels rise and it acts as a transcription factor, binding to specific DNA sequences in the promoter of its target genes. TIS21 has been identified as a direct transcriptional target of p53. nih.gov This p53-dependent induction of TIS21 is a key component of the cellular response to genotoxic stress, contributing to cell cycle arrest to allow for DNA repair. nih.gov The interaction between p53 and TIS21 can also influence cell fate, with their combined action promoting apoptosis in some cancer cells. aacrjournals.org

TIS21 expression is rapidly and transiently induced by a variety of external stimuli, including growth factors and mitogens. nih.gov This induction is a hallmark of "primary response genes," which are activated without the need for new protein synthesis. Stimuli that have been shown to induce TIS21 expression include:

Tetradecanoyl Phorbol (B1677699) Acetate (B1210297) (TPA): A potent tumor promoter and mitogen. nih.gov

Epidermal Growth Factor (EGF): A key signaling molecule in cell growth and proliferation. nih.gov

Serum: A complex mixture of growth factors and other signaling molecules. nih.gov

Interleukin-11 (IL-11): A cytokine with diverse biological functions. nih.gov

The induction of TIS21 by these factors highlights its role in mediating cellular responses to growth-promoting and inflammatory signals.

Beyond the well-characterized p53 and growth factor-responsive pathways, other regulatory elements and signaling cascades contribute to the fine-tuning of TIS21 expression. For instance, the Notch signaling pathway, which is crucial for developmental processes, has been shown to influence TIS21 expression. researchgate.net Additionally, the expression of TIS21 is tightly linked to the cell cycle, with its levels fluctuating as cells progress through different phases of division. pnas.org This intricate network of regulatory inputs ensures that TIS21 expression is precisely controlled to meet the specific needs of the cell under various physiological and pathological conditions.

Post-Transcriptional Control of TIS21 Protein Levels

The regulation of TIS21 expression does not end with the transcription of its gene. Post-transcriptional mechanisms play a significant role in determining the final amount of functional this compound. mdpi.commdpi.comscispace.com These control mechanisms can modulate the stability of the TIS21 mRNA transcript and the efficiency of its translation into protein. scispace.com

The 3'-untranslated region (3'-UTR) of the TIS21 mRNA contains an unusual sequence of 18 consecutive thymine (B56734) bases (T18). nih.gov Such sequences in the 3'-UTR of mRNAs are often involved in regulating mRNA stability and translation. While the precise role of this T18 sequence in TIS21 regulation is still under investigation, it is likely to be a binding site for proteins that can either promote the degradation of the mRNA or inhibit its translation. This adds another layer of control, allowing the cell to rapidly adjust this compound levels without altering the rate of gene transcription.

mRNA Stability and Deadenylation Mechanisms

The lifespan of the TIS21 mRNA transcript is tightly regulated, ensuring its transient availability within the cell. This control is largely achieved through mechanisms that govern the stability of the mRNA molecule, primarily through the process of deadenylation.

The TIS21 mRNA is known to be transiently expressed, with studies in neuroepithelial cells showing that its synthesis occurs during the G1 phase of the cell cycle, followed by its degradation at the G1/S transition. nih.gov This rapid turnover is crucial for the precise timing of cell cycle control.

A primary and often rate-limiting step in the degradation of most eukaryotic mRNAs is the shortening of the 3' poly(A) tail, a process known as deadenylation. nih.gov The this compound itself is implicated in this process through its interaction with components of the major cytoplasmic deadenylase complex, CCR4-NOT. nih.gov Specifically, TIS21 has been shown to bind to the Ccr4‐associated factor 1 (CAF1, also known as CNOT7), a catalytic subunit of this complex. nih.govresearchgate.net

The precise functional outcome of the TIS21-CAF1 interaction is an area of detailed investigation. Some research suggests that TIS21, through its association with CAF1 and the broader CCR4-NOT complex, enhances mRNA deadenylation, thereby promoting mRNA decay. nih.gov Conversely, structural and biochemical analyses have revealed a potentially suppressive role of TIS21 on the deadenylase activity of CAF1. researchgate.net These findings suggest a complex regulatory role for TIS21, where it may modulate the activity of the deadenylase machinery in a substrate-specific or context-dependent manner, ultimately controlling the stability of its own and other target mRNAs.

ComponentFunction in TIS21 mRNA RegulationReference
TIS21 mRNATransiently expressed during the G1 phase of the cell cycle; its stability is a key regulatory point. nih.gov
Poly(A) TailA protective tail of adenosine (B11128) residues at the 3' end of the mRNA; its removal (deadenylation) initiates degradation. nih.gov
CCR4-NOT ComplexThe major cytoplasmic deadenylase complex responsible for shortening the poly(A) tail. nih.gov
CAF1 (CNOT7)A catalytic subunit of the CCR4-NOT complex that directly interacts with the this compound. nih.govresearchgate.net

Protein Degradation Pathways

The stability of the this compound is governed by the ubiquitin-proteasome pathway, a major system for controlled protein degradation in eukaryotic cells. nih.govnih.govembopress.org This pathway ensures that the levels of this potent anti-proliferative factor are kept in check, allowing for cell cycle progression when needed. The degradation of TIS21 involves its recognition and tagging by specific E3 ubiquitin ligases, which marks it for destruction by the 26S proteasome. embopress.org

Research has identified the SCF (Skp1-Cul1-F-box) complex as a key mediator of TIS21 ubiquitination. Specifically, two F-box proteins, which serve as the substrate-recognition components of SCF complexes, have been shown to target TIS21:

S-phase kinase-associated protein 2 (Skp2) : TIS21 is a direct target of the SCF-Skp2 E3 ubiquitin ligase. nih.gov The interaction is specific, with the Leucine-Rich Repeat (LRR) domain of Skp2 binding to the C-terminal region of the this compound. nih.gov This binding facilitates the polyubiquitination of TIS21, marking it for degradation by the proteasome. nih.gov Consequently, the half-life of the this compound is significantly prolonged when its interaction with Skp2 is disrupted. nih.gov

β-TrCP1 (Beta-transducin repeat-containing protein 1) : The SCF–βTrCP1 complex has also been implicated in the ubiquitination and subsequent proteasomal degradation of TIS21. nih.gov

This regulation by multiple E3 ligases underscores the importance of precise this compound level control. By targeting TIS21 for degradation, these pathways can effectively switch off its anti-proliferative signal, a critical step for processes like cell division.

ComponentRole in this compound DegradationReference
This compoundThe target substrate for degradation. nih.govnih.gov
UbiquitinA small regulatory protein that is covalently attached to TIS21 in a process called ubiquitination. embopress.org
SCF E3 Ubiquitin Ligase ComplexA multi-protein complex that catalyzes the transfer of ubiquitin to TIS21. nih.govnih.gov
Skp2An F-box protein and substrate-recognition component of the SCF complex that directly binds to the C-terminus of TIS21. nih.gov
β-TrCP1Another F-box protein that forms an SCF complex to mediate TIS21 ubiquitination. nih.gov
26S ProteasomeA large protein complex that recognizes and degrades polyubiquitinated TIS21. embopress.org

Cellular Functions and Mechanisms of Tis21 Protein

TIS21 Protein in Cell Cycle Progression Control

TIS21 plays a significant role in regulating cell cycle progression, primarily by inducing arrest at specific checkpoints. nih.govcnr.it Its antiproliferative activity is well-documented in various cell types, including fibroblasts and neuronal cells. wikipedia.org

Regulation of G1/S Transition (e.g., Cyclin D1, Cyclin E, pRb pathways)

TIS21 is a key regulator of the G1 to S phase transition of the cell cycle. wikipedia.orgnih.govcapes.gov.br It can induce G1/S arrest through both pRb-dependent and pRb-independent mechanisms. nih.govcnr.it A primary mechanism involves the inhibition of cyclin D1 expression. wikipedia.orgplos.orgnih.govnih.govcnr.it TIS21 has been shown to directly repress the promoter activity of cyclin D1, leading to decreased levels of cyclin D1 protein. wikipedia.orgplos.orgnih.govcnr.it This reduction in cyclin D1 impacts the activity of CDK4, a cyclin-dependent kinase that, when bound to cyclin D1, phosphorylates the retinoblastoma protein (pRb). capes.gov.brcnr.it Hypophosphorylated pRb is in its active, growth-inhibitory form, which binds to E2F transcription factors and prevents the transcription of genes necessary for S phase entry, thus enforcing a G1 arrest. cnr.it Studies have shown that the G1 arrest induced by TIS21 is dependent on functional Rb and can be rescued by the overexpression of cyclin D1. cnr.it

In addition to its effects on cyclin D1, TIS21 can also downregulate cyclin E, another cyclin important for the G1/S transition. capes.gov.brcnr.itnih.gov Overexpression of TIS21 in certain cell lines has been shown to significantly reduce the synthesis of cyclin E and cyclin-dependent kinase 4 (CDK4), leading to decreased cyclin E-associated CDK activity and accumulation of cells in the G1 phase. capes.gov.brnih.gov

The regulatory effect of TIS21 on the G1/S transition can be summarized as follows:

Cell Cycle RegulatorEffect of TIS21Mechanism
Cyclin D1DownregulationTranscriptional repression of promoter
Cyclin EDownregulationReduced synthesis
pRbIncreased active (hypophosphorylated) formConsequence of reduced Cyclin D1/CDK4 activity

Regulation of G2/M Phase (e.g., Cyclin B1-Cdc2 complex)

Beyond its role in G1/S control, TIS21 has also been implicated in the regulation of the G2/M phase of the cell cycle. nih.govcnr.it In some cell types, TIS21 can induce G2/M arrest and cell death. nih.govcapes.gov.br This can occur through mechanisms involving the cyclin B1-Cdc2 complex, also known as Maturation Promoting Factor (MPF), which is crucial for the transition from G2 to mitosis. qiagen.comcapes.gov.brnih.govuniprot.org

Research indicates that TIS21 can inhibit the degradation of cyclin B1 and directly bind to Cdc2. nih.govcapes.gov.brnih.govnih.gov This interaction with Cdc2 inhibits the activity of the cyclin B1-Cdc2 complex, preventing proper mitotic exit and potentially leading to cell death, particularly in tumor cells stimulated by certain growth factors like EGF. nih.govcapes.gov.brnih.govnih.gov

The involvement of TIS21 in G2/M regulation includes:

Cell Cycle ComponentEffect of TIS21Mechanism
Cyclin B1Inhibits degradation
Cdc2Binds to Cdc2Inhibits Cyclin B1-Cdc2 complex activity
G2/M TransitionInhibitionLeads to G2/M arrest and potential cell death

This compound in Cell Differentiation Processes

TIS21 is not only involved in regulating cell cycle exit but also plays a crucial role in promoting cell differentiation, particularly in the nervous system. wikipedia.orgnih.govnih.govcnr.itplos.orgfrontiersin.org

Modulation of Neural Precursor Cell Fate Decisions

TIS21 expression is closely associated with the onset of neurogenesis and the switch of neural precursor cells from proliferative to neuron-generating divisions. wikipedia.orgnih.govpnas.orgresearchgate.netjneurosci.orgbiologists.comnih.govjneurosci.org In the developing brain, TIS21 mRNA is transiently expressed in the G1 phase of neuroepithelial cells that are destined to become neurons. pnas.orgresearchgate.netnih.govjneurosci.org The this compound, however, persists through cell division and is inherited by newborn neurons, where it remains detectable during migration and initial differentiation. pnas.orgresearchgate.netbiologists.comnih.gov

TIS21 influences neural precursor cell fate by promoting exit from the cell cycle and activating proneural genes. plos.orgnih.govfrontiersin.org It achieves this, in part, by directly repressing the promoter of Id3, an inhibitor of proneural basic helix-loop-helix (bHLH) genes. cnr.itnih.govfrontiersin.org By inhibiting Id3, TIS21 allows the expression and activity of proneural genes, which are essential for neuronal differentiation. frontiersin.org

Studies using Tis21-null mice have shown increased proliferation of neural progenitor cells but impaired terminal differentiation, indicating a critical role for TIS21 in this process. plos.orgfrontiersin.orgfrontiersin.orgnih.gov The pro-differentiative action of TIS21 appears to occur in already postmitotic cells, highlighting that cell cycle exit is a prerequisite for TIS21-mediated differentiation. cnr.it

The role of TIS21 in neural precursor cell fate decisions involves:

ProcessEffect of TIS21Mechanism
Cell Cycle ExitPromotesVia G1/S and G2/M regulation
Neurogenesis OnsetAssociated withMarks neuron-generating divisions
Proneural Gene ActivationPromotesRepression of Id3
Terminal DifferentiationRequired forImpaired in Tis21-null mice

Induction of Terminal Differentiation in Specific Lineages

Beyond neural differentiation, TIS21 has been shown to induce terminal differentiation in other specific cell lineages. For instance, in myoblasts, TIS21 expression increases during myogenic differentiation and is crucial for this process by promoting cell cycle arrest. nih.gov Downregulation of TIS21 in myoblasts impairs differentiation by opposing the necessary cell cycle exit. nih.gov

In the adult hippocampus, TIS21 is expressed in both proliferating precursor cells and postmitotic neurons at certain stages of maturation. nih.govfrontiersin.org Its expression in terminally differentiated neurons suggests a potential role in consolidating the postmitotic state or in later stages of neuronal maturation and integration. nih.govfrontiersin.org Ablation of TIS21 in the dentate gyrus leads to an accumulation of early differentiated neurons that fail to terminally differentiate, further supporting its role in this final maturation step. plos.orgfrontiersin.orgnih.gov

Studies on PC12 cells, a model for neuronal differentiation, have shown that overexpression of TIS21 enhances differentiation in response to nerve growth factor (NGF). nih.govplos.org Conversely, inhibiting endogenous TIS21 expression in differentiated PC12 cells can trigger apoptosis, suggesting that TIS21 is also required for the survival of terminally differentiated cells in this lineage. nih.gov

These findings indicate that TIS21's pro-differentiative function extends to various cell types, often coupled with its ability to induce cell cycle withdrawal.

Cell LineageDifferentiation ProcessEffect of TIS21
NeuralNeurogenesis, Terminal DifferentiationPromotes cell cycle exit, activates proneural genes, required for terminal maturation
MyogenicMyogenic DifferentiationPromotes cell cycle arrest, required for differentiation
PC12 (Neuronal)Neuronal Differentiation, SurvivalEnhances differentiation, required for survival of differentiated cells

Regulation of Neuronal Migration

TIS21 plays a significant role in the regulation of neuronal migration, particularly during mammalian neurogenesis. Expression of the TIS21 gene commences at the onset of neurogenesis and is specifically detected in a subpopulation of neuroepithelial (NE) cells destined to generate postmitotic neurons. pnas.orgnih.govresearchgate.netnih.gov While TIS21 mRNA expression is transient in NE cells, occurring during the G1 phase of the cell cycle, the this compound persists through cell division and is inherited by newborn neurons. pnas.orgnih.govresearchgate.netnih.govpnas.org The protein remains detectable in these neurons during their migration and initial differentiation phases. pnas.orgnih.govresearchgate.netnih.govpnas.org

In cerebellar development, TIS21 acts on cerebellar granule neuron precursors (GCPs) and other neural progenitor cells, promoting their exit from the proliferative state and differentiation. jneurosci.org Studies involving genetic ablation of Tis21 in mice have demonstrated impaired migration of GCPs from the external granular layer (EGL) to the internal granular layer (IGL). jneurosci.org This reduction in migration was directly linked to the absence of Tis21. jneurosci.org Furthermore, upregulation of PC3, the rat ortholog of Tis21, in GCPs of Patched1 heterozygous mice inhibited proliferation and triggered differentiation, leading to a significant reduction in the incidence of medulloblastoma. jneurosci.org Conversely, Tis21 knockout in Patched1 heterozygous mice enhanced the frequency of medulloblastoma, suggesting a role for TIS21 in inhibiting the Cxcl3-dependent migration of cerebellar neurons. jneurosci.org

This compound in Programmed Cell Death and Stress Responses

TIS21 is recognized as an endogenous molecule capable of inducing cell death and is involved in cellular responses to stress, including DNA damage and senescence. nih.govexlibrisgroup.com

Mechanisms of this compound-Mediated Apoptosis Induction

TIS21 can induce apoptosis through various mechanisms. It has been shown to induce cell death in tumor cells lacking functional p53. nih.gov One proposed mechanism involves the potential translocation of Pin-1 to the cytoplasm and its subsequent interaction with TIS21 at Serine(147), which can lead to mitochondrial depolarization. nih.gov Mitochondrial depolarization is a key event in the intrinsic apoptotic pathway.

Research also indicates that TIS21 expression can generally induce apoptosis. inforang.com In the context of p53 modification, TIS21 regulates posttranslational modifications of p53, which involves enhancing the expression of miR34a and the pro-apoptotic protein Bax, while inhibiting the expression of SIRT1 and the anti-apoptotic protein Bcl2. nih.gov Additionally, TIS21 expression has been shown to increase the expression of APAF-1 and p53AIP1, both of which are involved in apoptotic signaling, and to inhibit the interaction between p53 and iASPP, a negative regulator of p53-mediated apoptosis. nih.gov

However, in the specific context of blocking the DNA damage signal from p-ATM to the Chk2-p53 pathway, TIS21 has been observed to reduce apoptosis by downregulating the expression of E2F1 and Bax. nih.gov This suggests that the effect of TIS21 on apoptosis-related proteins like Bax and E2F1 can be context-dependent, particularly in relation to DNA damage signaling.

TIS21 can also directly interact with Cdc2, a key regulator of the cell cycle. nih.gov Under conditions of high EGF stimulation, this interaction can lead to a failure of mitotic exit, ultimately increasing tumor cell death. nih.gov Caspase activation is a central executioner mechanism in apoptosis, and Bax is a well-established pro-apoptotic protein involved in mitochondrial outer membrane permeabilization. medicinacomplementar.com.brhznu.edu.cn E2F1 is a transcription factor known to regulate cell cycle progression and can trigger apoptosis. researchgate.netuniroma2.it

This compound in DNA Damage Response and Repair Pathways

TIS21 plays a protective role against DNA damage. Cells deficient in TIS21 (TIS21(-/-)) exhibit a higher frequency of DNA double-strand breaks (DSBs) compared to wild-type cells. nih.gov TIS21 is involved in the DNA damage response (DDR) and actively promotes the repair of DSBs. nih.gov Studies using adenoviral transduction of the TIS21 gene have shown accelerated repair of DSBs induced by agents like etoposide, a known inducer of DSBs. nih.govfishersci.catau.ac.il

A key mechanism by which TIS21 facilitates DSB repair involves the Mre11 protein. TIS21 increases the methylation of Mre11 and enhances the activity of protein arginine methyltransferase 1 (PRMT1), leading to the activation of Mre11 both in vitro and in vivo. nih.govkoreamed.org Mre11 is a crucial component of the Mre11-Rad50-Nbs1 (MRN) complex, which is fundamental to the DDR and the repair of DSBs. tau.ac.ilnih.govmdpi.commedcraveonline.com TIS21 contributes to DSB repair and reduces apoptosis by inhibiting the transfer of the damage signal from phosphorylated ATM (p-ATM) to the Chk2-p53 pathway, a process mediated through the activation of Mre11 and PRMT1. nih.gov Mre11 methylation is recognized as an important post-translational modification in DSB repair. nih.govmdpi.com

Role of this compound in Modulating Cellular Senescence

TIS21 is involved in the regulation of cellular senescence, a state of stable cell cycle arrest. Its influence on senescence can occur through both p53-dependent and p53-independent pathways. inforang.com TIS21 is considered a potential link between cellular senescence and carcinogenesis. nih.govexlibrisgroup.com Research suggests that TIS21 expression is involved in the induction of senescence following chemotherapy in cancer cells, which can act as a mechanism to resist the development of cancer. nih.gov Cellular senescence itself is a process that can be regulated by the activity of p53. nih.govembopress.org Cells exposed to chemotherapeutic agents may undergo senescence as an alternative fate to apoptosis. nih.gov

Interplay with p53 in Senescence and Apoptosis Pathways

The interplay between TIS21 and the tumor suppressor protein p53 is critical in determining cell fate, balancing between proliferation, senescence, and apoptosis. TIS21 regulates cell proliferation, apoptosis, and cellular senescence, and these functions can be dependent on or independent of p53. inforang.com TIS21 can induce G1/S cell cycle arrest in both pRB-dependent and pRB-independent manners, and can also induce G2/M arrest and cell death in tumor cells lacking p53. nih.gov TIS21 contributes to G1/S arrest by inhibiting the expression of cyclin D1, a process that is dependent on both pRB and p53. nih.gov

The expression of TIS21 is known to be induced by wild-type p53 in response to cellular damage, although it can also be upregulated independently of p53 through pathways such as the PKC-delta pathway in tumor cells. nih.gov Both cellular senescence and apoptosis are processes that can be regulated by p53 activity. nih.govembopress.org

A notable interaction between TIS21 and p53 is TIS21's ability to shift p53-induced senescence towards apoptosis. nih.govresearchgate.net This shift is associated with the translocation of p53 protein to the nucleus and specific posttranslational modifications of p53, including phosphorylation at Serine-15 and Serine-46, and acetylation at Lysine-120, Lysine-320, Lysine-373, and Lysine-382 residues. nih.gov As mentioned earlier, TIS21 influences these p53 modifications by enhancing miR34a and Bax expression while inhibiting SIRT1 and Bcl2 expression. nih.gov The increased expression of APAF-1 and p53AIP1, along with the inhibition of p53 interaction with iASPP by TIS21, further contribute to the pro-apoptotic outcome in the presence of p53. nih.gov These findings suggest that TIS21 can act as an endogenous inducer of cell death downstream of p53, which has potential implications for cancer chemotherapy. nih.gov p53 is a central tumor suppressor protein that controls cell cycle arrest, apoptosis, and cellular senescence in response to various cellular stresses, including DNA damage. google.comoup.com The p53-p21 signaling axis is recognized for its role in mediating the balance between senescence and apoptosis. embopress.org

Tis21 Protein in Developmental Biology and Tissue Homeostasis

Role of TIS21 Protein in Neurogenesis and Neural Development

TIS21 plays a critical role in neurogenesis, the process by which new neurons are formed. Its expression and activity are tightly regulated during both embryonic and adult stages of neural development, influencing the delicate balance between neural stem cell proliferation and differentiation. frontiersin.orgncpsb.org.cnaacrjournals.orgfishersci.desaudijournals.comncpsb.org.cnncpsb.org.cnfrontiersin.orgresearchgate.netmdpi.comresearchgate.netnih.govgenecards.orgnih.govresearchgate.netresearchgate.net

Embryonic Neurogenesis (e.g., Cortical development, Neuroepithelial cell switch)

During embryonic cortical development, the expression of TIS21 is associated with the lengthening of the cell cycle and the neurogenic divisions of progenitor cells. fishersci.desaudijournals.comncpsb.org.cn At the onset of mammalian neurogenesis, neuroepithelial (NE) cells undergo a fundamental switch from symmetric proliferative divisions, which expand the progenitor pool, to asymmetric neuron-generating divisions, which produce postmitotic neurons. researchgate.netresearchgate.netnih.gov TIS21 expression serves as a marker for this specific subpopulation of NE cells that are poised to generate neurons in their subsequent division. researchgate.netmdpi.comresearchgate.netresearchgate.netnih.gov

Studies using TIS21-GFP knock-in mouse models have been instrumental in visualizing and understanding this transition. fishersci.dencpsb.org.cnresearchgate.netncpsb.org.cnuniprot.org These studies indicate that TIS21 mRNA is expressed transiently during the G1 phase of the cell cycle in NE cells. researchgate.netresearchgate.netnih.gov However, the this compound persists through cell division and is inherited by the newly born neurons, where it can be detected during their migration and initial differentiation phases. researchgate.netresearchgate.netresearchgate.netnih.gov This suggests a role for the inherited this compound in the early life of a neuron. The switch from proliferative to neuron-generating divisions is initiated at the single-cell level within the NE cell population. researchgate.netresearchgate.netnih.gov Furthermore, lengthening of the G1 phase of the cell cycle can, by itself, be sufficient to induce neuroepithelial cell differentiation, and this is linked to the upregulation of TIS21. researchgate.netresearchgate.net Beyond the apical surface, basal progenitors, which contribute significantly to the formation of the neocortex, have also been shown to express TIS21-GFP, highlighting TIS21's broad involvement in embryonic neurogenesis. uniprot.org

Adult Neurogenesis (e.g., Hippocampal dentate gyrus, Subventricular zone)

Neurogenesis continues into adulthood in specific regions of the mammalian brain, primarily in the subgranular zone of the hippocampal dentate gyrus (DG) and the subventricular zone (SVZ) of the lateral ventricles. frontiersin.orgncpsb.org.cnresearchgate.net TIS21 is essential for proper adult neurogenesis in both these niches. frontiersin.orgncpsb.org.cnaacrjournals.orgncpsb.org.cnfrontiersin.orggenecards.orgnih.govresearchgate.net

In the adult DG, the expression pattern of TIS21-GFP reveals its dynamic role throughout the stages of neurogenesis. It is typically absent from the quiescent radial glia-like stem cells (type-1 cells) but appears in the more proliferative transient amplifying progenitor cells (type-2 and type-3 cells). fishersci.desaudijournals.comncpsb.org.cn Interestingly, TIS21 expression is observed again in maturing neurons and subsequently decreases as the neurons become fully mature granule cells. fishersci.desaudijournals.comncpsb.org.cn The absence or ablation of TIS21 in the DG leads to an increase in the proliferation of progenitor cells but paradoxically impairs the terminal differentiation of early post-mitotic neurons. frontiersin.orgncpsb.org.cnaacrjournals.orgncpsb.org.cnfrontiersin.orgresearchgate.net Specifically, TIS21 is expressed in type-2/type-3 progenitor cells and terminally differentiated stage 6 (Calbindin-positive) neurons, but not in stage 5 (Calretinin-positive) neurons, a pattern consistent with the observed defect in stage 6 maturation upon TIS21 ablation. ncpsb.org.cnnih.gov

Regulation of Proneural Gene Expression (e.g., NeuroD1, NeuroD2, Id3)

A key mechanism by which TIS21 influences neurogenesis is through the regulation of proneural gene expression. TIS21 is known to activate proneural genes, which are essential for neuronal differentiation. frontiersin.orgncpsb.org.cnaacrjournals.orggenecards.org One significant target of TIS21 is Id3, an inhibitor of basic helix-loop-helix (bHLH) proneural transcription factors. TIS21 directly represses the promoter of Id3. frontiersin.orgncpsb.org.cnaacrjournals.orgncpsb.org.cnfrontiersin.orggenecards.orgneobioscience.com Research indicates that TIS21 can associate with the Id3 promoter and negatively regulate its expression. aacrjournals.org The importance of this regulation is highlighted by experiments where silencing Id3 expression was able to rescue the defective differentiation observed in TIS21-null neurospheres. frontiersin.orgfrontiersin.orgnih.gov Conversely, in the absence of TIS21 in the SVZ and cultured neurospheres, the levels of Id1-3 are increased. frontiersin.orggenecards.orgnih.gov

TIS21 also impacts the expression of proneural bHLH genes themselves. In TIS21-null SVZ and neurospheres, the expression of NeuroD1, a crucial proneural gene, is decreased. frontiersin.orggenecards.orgnih.gov Another proneural gene, NeuroD2, is coexpressed with TIS21 in differentiating cells of the dentate gyrus. nih.gov Overexpression of NeuroD2 has been shown to rescue the defect in terminal differentiation observed in TIS21-null DG neurons, suggesting a functional interaction or parallel pathway involving TIS21 and NeuroD2 in promoting differentiation. nih.gov

Modulation of BMP and Notch Signaling Pathways

TIS21 interacts with key signaling pathways that govern neural stem cell behavior, namely the Bone Morphogenetic Protein (BMP) and Notch signaling pathways. In the adult SVZ, TIS21 plays a role in activating the BMP pathway while simultaneously inhibiting the Notch pathway. frontiersin.orgfrontiersin.orggenecards.orgnih.gov

Studies in TIS21-null SVZ and cultured neurospheres have revealed a significant decrease in the expression of BMP4 and its downstream effectors, Smad1 and Smad8. frontiersin.orggenecards.orgnih.gov TIS21 is known to activate BMP signaling through direct interaction with Smad1 and Smad8. uniroma2.it The pro-differentiative role of BMP signaling in this context is further supported by findings that the addition of BMP4 can rescue the differentiation defects observed in TIS21-null neurospheres. frontiersin.orgfrontiersin.orgnih.gov BMPs, along with the Notch pathway, are critical regulators of the quiescence and self-renewal of stem cells in the SVZ neurogenic niche. frontiersin.orggenecards.orgnih.gov

Regarding Notch signaling, TIS21's inhibitory effect on this pathway in the SVZ is evidenced by the increased levels of Notch anti-neural mediators like Hes1/5 in TIS21-null SVZ and neurospheres. frontiersin.orggenecards.orgnih.gov Conversely, DELTA1-NOTCH signaling has been shown to regulate the expression of TIS21, suggesting a feedback loop or complex interaction between these pathways. While Notch signaling is generally known to maintain cells in a proliferative state, its inhibition alone may not be sufficient to induce neuronal differentiation, highlighting the multifaceted control of neurogenesis involving factors like TIS21.

This compound in Other Organ and Tissue Development

Beyond its prominent role in neurogenesis, TIS21 is also involved in the developmental processes of other organs and tissues, underscoring its broader significance in embryonic development and patterning. uniroma2.it

Early Embryonic Patterning (e.g., Vertebral, Notochord, Paraxial Mesoderm)

TIS21 contributes to early embryonic patterning, influencing the formation and organization of various structures. In mice, TIS21 plays a role in regulating vertebral patterning. This function is mediated, at least in part, by its ability to activate BMP signaling through interaction with Smad1 and Smad8, the same mechanism observed in neurogenesis. uniroma2.it Furthermore, TIS21 is implicated in the development of the notochord in Xenopus, an important structure for axial skeletal development and neural tube induction. uniroma2.it In zebrafish, TIS21 is involved in the development of the paraxial mesoderm, which gives rise to somites and subsequently to vertebrae, skeletal muscle, and dermis. uniroma2.it These findings indicate that TIS21's regulatory functions, particularly its interaction with BMP signaling, are conserved and critical for proper patterning across different species and tissue types during early embryogenesis.

Liver Metabolism Regulation (e.g., PPARα target genes, Gluconeogenesis, Fatty acid oxidation)

TIS21 (BTG2) has been implicated in the regulation of hepatic metabolism, particularly concerning glucose homeostasis and lipid metabolism. Research indicates that BTG2 plays a role in hepatic gluconeogenesis, the process by which glucose is synthesized in the liver. nih.govdiabetesjournals.org Studies have shown that BTG2 acts as a crucial cofactor in hepatic gluconeogenesis by upregulating cyclic AMP (cAMP) response element binding (CREB) in hepatocytes. nih.gov cAMP/dexamethasone treatment significantly increased the expression of BTG2 and other gluconeogenic genes such as Nur77, phosphoenolpyruvate (B93156) carboxykinase (PEPCK), and glucose-6-phosphatase (G6Pase) in hepatocytes. nih.gov Conversely, insulin (B600854) treatment completely blocked their expression. nih.gov Overexpression of BTG2 has been shown to significantly elevate hepatic glucose production by increasing the transcriptional activity and gene expression of CREB, PEPCK, and G6Pase in hepatocytes, suggesting BTG2's key role in this process. nih.gov Physiological interaction studies have demonstrated that BTG2 correlates with CREB recruitment on the PEPCK gene promoter through a direct interaction. nih.gov Knockdown of endogenous BTG2 expression markedly inhibits the cAMP/Dex-induced transcriptional activity of gluconeogenic genes and glucose production in hepatocytes. nih.gov

BTG2 gene expression is induced by fasting and glucagon (B607659) signaling in the liver. diabetesjournals.org In mouse liver, Btg2 gene expression was induced by fasting along with Creb, Nur77, Pck1, and G6pc. diabetesjournals.org Protein levels of BTG2 and Nur77 were also induced in the fasted state. diabetesjournals.org Btg2 mRNA was induced by forskolin, a cAMP agonist, reaching maximal stimulation at 1 hour. diabetesjournals.org Overexpression of BTG2 in mice resulted in increased hepatic gluconeogenesis and impaired glucose and insulin tolerances during tolerance testing. diabetesjournals.org

Beyond glucose metabolism, TIS21 also influences lipid metabolism, particularly in the context of PPARα target genes and fatty acid oxidation. Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor and a master transcriptional regulator of hepatic intermediary metabolism, especially during fasting. nih.govnih.govunil.ch PPARα promotes fatty acid oxidation and stimulates the synthesis of ketone bodies from fatty acids. nih.govunil.ch Studies using TIS21 knockout (TIS21-KO) mice have shown that TIS21 controls lipid metabolism under fasting conditions. inforang.com Microarray analysis of the liver in TIS21-KO mice after fasting revealed that PPARα target gene expression was almost absent, in contrast to increased lipid synthesis compared to wild-type mice. inforang.com This suggests that TIS21 is required for PPARα-target gene expression in the liver during fasting. inforang.com

Table 1: Effect of TIS21 Knockout on Hepatic Gene Expression During Fasting

Pathway/ProcessTIS21-KO vs. Wild Type Mice (Fasting)Source
PPARα signaling pathwaySignificantly inhibited inforang.com
Fatty acid catabolismSignificantly inhibited inforang.com
Xenobiotic metabolism (CYP450)Significantly increased inforang.com
Immune responseSignificantly increased inforang.com
Gluconeogenic genesUpregulated (with BTG2 overexpression) nih.govdiabetesjournals.org
Lipid synthesisIncreased inforang.com

Immune System Regulation

TIS21 (BTG2) has been implicated in the regulation of the immune system, influencing immune cell development and function. BTG1 and BTG2 have been shown to have a pivotal role in regulating the maintenance of quiescent naïve and memory T cells in the periphery. bmbreports.org While single conditional knockout mice did not show affected T cells, BTG1 and BTG2 double conditional knockout T cells exhibited a significantly increased population of effector T cells compared to wild-type T cells, indicating their significant involvement in maintaining T cell quiescence. bmbreports.org BTG1 and BTG2 are highly and specifically expressed in quiescent T cells and promote mRNA deadenylation and degradation. researchgate.net This mechanism is proposed to maintain the quiescent state in T cells. researchgate.net

BTG2 also plays a role in thymocyte development by modulating proliferation in the double negative (DN) stage, specifically DN1 and DN3. bmbreports.orgnih.gov TIS21 is expressed in quiescent CD44+ CD25- early progenitor thymocytes and CD44- CD25+ cells prior to TCR beta-selection. nih.gov However, TIS21 expression decreases in proliferating CD25+ CD44+ progenitor thymocytes and CD25(low) CD44- beta-selected cells, suggesting that its regulated expression may allow thymocytes to remain quiescent in the absence of mitogenic signals. nih.gov Dysregulated expression of TIS21 inhibited the expansion of thymocytes even in the presence of endogenous mitogenic signals, while thymocyte differentiation remained unimpeded. nih.gov

BTG2 has also been found to work as a tumor suppressor in precursor immune cells, such as pre-B cells. mpg.de BTG2 is upregulated upon pre-B cell differentiation, and its induced expression in pre-B cells stops their proliferation. mpg.de BTG2 acts in concert with protein arginine methyl transferase 1 (PRMT1) to prevent the formation of an active CDK4/Cyclin D3 protein complex, which arrests the cell cycle and blocks the proliferation of tumor cells. mpg.de

Table 2: Role of TIS21 (BTG2) in Immune Cell Regulation

Immune Cell TypeRole of TIS21 (BTG2)Source
T cellsMaintains quiescence in naïve and memory T cells; promotes mRNA deadenylation/degradation. bmbreports.orgresearchgate.net
ThymocytesRegulates stage-specific proliferation during development; expressed in quiescent stages. bmbreports.orgnih.gov
Pre-B cellsActs as a tumor suppressor; stops proliferation upon differentiation; works with PRMT1. mpg.de

Developmental Expression Profiles of this compound

The expression of TIS21 (BTG2) is dynamically regulated during development and in various tissues, reflecting its diverse roles in cell proliferation, differentiation, and metabolism. TIS21 was originally isolated as a sequence induced by TPA in mouse fibroblasts and PC3 was isolated as a sequence induced at the beginning of neuron differentiation. wikipedia.org BTG2 was later isolated in human cells as a sequence induced by p53 and DNA damage. wikipedia.org

In the developing nervous system, BTG2 expression is increased in vivo during neurogenesis. bmbreports.org BTG2 is necessary for the regulation of newborn neuron proliferation and terminal differentiation during adult hippocampus neurogenesis. bmbreports.org BTG2, along with PRMT1, regulates neurite outgrowth by controlling arginine methylation in the nucleus. bmbreports.org BTG2 expression is associated with neurogenic asymmetric division in neural progenitor cells. wikipedia.org Tis21-GFP has been used as a neurogenic marker because it is not expressed until neurogenesis begins, is present in almost all early-born neurons, and interacts with neuron-producing intermediate progenitor cells. wikipedia.org Overexpression of BTG2 in vivo in neural progenitor cells induces their differentiation. wikipedia.org The pro-differentiative action of BTG2 appears to be a consequence of both inhibiting cell cycle progression and a BTG2-dependent activation of proneural genes in neural progenitor cells. wikipedia.org BTG2 activates proneural genes by associating with the promoter of Id3, a key inhibitor of proneural gene activity, and negatively regulating its activity. wikipedia.org

Studies in avian embryos have analyzed the expression patterns of Btg1 and Btg2 from embryonic day 1 to 3. nih.gov Btg2 expression domains included the neural plate border, presomitic mesoderm, trigeminal placode, and mesonephros. nih.gov Both genes were commonly expressed in the myotome, epibranchial placodes, and dorsal neural tube. nih.gov These results suggest that Btg2 is involved in multiple developmental processes. nih.gov

In the mouse ventricular zone, expression of the mRNA of TIS21 starts at the onset of neurogenesis and is confined to a subpopulation of neuroepithelial (NE) cells that increases with the progression of neurogenesis. pnas.org TIS21 mRNA is not detected in newborn neurons. pnas.org In contrast to the mRNA, the this compound persists through the division of NE cells and is inherited by the neurons, where it remains detectable during neuronal migration and the initial phase of differentiation. pnas.orgresearchgate.netpnas.org This indicates that the TIS21 gene is specifically expressed in NE cells that will generate postmitotic neurons at their next division, but not in proliferating NE cells. pnas.orgresearchgate.net The TIS21 mRNA is transiently expressed during the G1 phase of the cell cycle in NE cells. pnas.org

In adult hippocampal neurogenesis, Tis21-GFP expression was absent from radial glia-like putative stem cells (type-1 cells), first appeared in transient amplifying progenitor cells (type-2 and 3 cells), did not colocalize with markers of early postmitotic maturation stage, was expressed again in maturing neurons, and finally decreased in mature granule cells. nih.gov This suggests that in adult neurogenesis, TIS21 is expressed in a phase additional to the one observed during embryonic neurogenesis, potentially related to the final functional integration of newborn neurons. nih.gov

BTG2 is expressed in various organs and tissues during mouse ontogeny, including the central nervous system, liver, stomach, thymus, spleen, skin, adrenal gland, pituitary gland, and salivary glands during embryonic days (E10-E17), postnatal days (P1 and P10), and adult stages. oup.com Expression was observed in organs and tissues with and without a robust proliferation program, suggesting functions beyond cell cycle regulation. oup.com

Table 3: Summary of TIS21 (BTG2) Developmental Expression

Developmental Stage/TissueExpression Pattern/RoleSource
Mouse NeurogenesisIncreased expression; necessary for newborn neuron proliferation/differentiation; regulates neurite outgrowth. bmbreports.org
Neural Progenitor CellsAssociated with neurogenic asymmetric division; overexpression induces differentiation; activates proneural genes. wikipedia.org
Mouse Ventricular ZonemRNA expressed at onset of neurogenesis in specific NE cells; protein persists in newborn neurons during migration/differentiation. pnas.orgresearchgate.netpnas.org
Avian Embryo (E1-3)Expressed in neural plate border, presomitic mesoderm, trigeminal placode, mesonephros, myotome, epibranchial placodes, dorsal neural tube. nih.gov
Adult HippocampusExpressed in transient amplifying progenitor cells and maturing neurons; absent in stem cells and early postmitotic stage; decreases in mature neurons. nih.gov
Mouse OntogenyExpressed in various organs (CNS, liver, stomach, thymus, spleen, skin, adrenal gland, pituitary gland, salivary glands) during embryonic, postnatal, and adult stages. oup.com

Investigative Methodologies and Research Models for Tis21 Protein Studies

In Vitro Cell Culture Models for TIS21 Protein Functional Analysis

In vitro cell culture models are fundamental for dissecting the specific cellular functions of the this compound. These systems allow for controlled experiments to study its impact on cell proliferation, differentiation, and survival. A variety of cell lines, both primary and immortalized, have been utilized to investigate TIS21's molecular mechanisms.

Key functions of TIS21 have been identified through its overexpression or suppression in these models. For instance, studies in 293 cells, a human embryonic kidney cell line, demonstrated that stable expression of TIS21 inhibits the G1-S phase transition of the cell cycle. Current time information in San Francisco, CA, US. This effect was linked to a delay in the biosynthesis of cyclin E and CDK4. Current time information in San Francisco, CA, US. The anti-proliferative properties of TIS21 have also been extensively studied in various cancer cell lines. In human lung cancer cells like A549, the induction of TIS21 expression was found to be suppressed, suggesting a role for its loss in carcinogenesis. nih.gov

The role of TIS21 in neuronal differentiation has been effectively modeled using the rat pheochromocytoma PC12 cell line. nih.gov When PC12 cells are treated with nerve growth factor (NGF), they differentiate into neuron-like cells, and TIS21 expression is transiently induced. nih.gov Overexpression of TIS21 in these cells enhances NGF-induced growth arrest and differentiation. nih.gov Conversely, inhibiting its expression with antisense oligonucleotides can trigger programmed cell death in differentiated PC12 cells, indicating its requirement for the survival of terminally differentiated neurons. nih.gov

Furthermore, in vitro angiogenesis assays, which often use human umbilical vein endothelial cells (HUVECs), provide a model to study the formation of new blood vessels. nih.govnih.govnih.gov These assays are critical for understanding the potential role of proteins like TIS21 in regulating the multi-step process of angiogenesis, which involves endothelial cell migration, invasion, and tube formation. nih.govnih.gov Studies in muscle stem cells, or satellite cells, also utilize in vitro culture to examine the role of proteins in myogenesis, where factors controlling proliferation and differentiation are crucial. bio-rad-antibodies.com

Cell Line/ModelOrganismTissue of OriginPrimary Research Focus for TIS21Key Findings
293 cellsHumanEmbryonic KidneyCell Cycle RegulationOverexpression of TIS21 inhibits G1/S transition by downregulating cyclin E and CDK4. Current time information in San Francisco, CA, US.
A549, NCIH69HumanLung CarcinomaCancer BiologyInduction of TIS21 expression is lost in these lung cancer cells. nih.gov
PC12RatPheochromocytomaNeuronal Differentiation & SurvivalTIS21 enhances NGF-induced differentiation and is required for the survival of differentiated cells. nih.gov
HUVECsHumanUmbilical Vein EndotheliumAngiogenesisUsed as a standard model to assess the pro- or anti-angiogenic effects of proteins. nih.govnih.govnih.gov
Raw264.7MouseMacrophageGene ExpressionShows rapid and transient induction of TIS21 in response to stimuli. nih.gov

Genetically Engineered Mouse Models (e.g., Knockout, Overexpression, Knock-in)

To understand the physiological and pathological roles of TIS21 in a whole organism, researchers have developed various genetically engineered mouse models. These models, including knockout, overexpression, and knock-in mice, have been instrumental in revealing the in vivo functions of TIS21, particularly in neurogenesis, tumor suppression, and development.

Knockout Mouse Models: The generation of TIS21-null (knockout) mice, where the gene is completely inactivated, has provided significant insights. These mice exhibit increased proliferation of neural progenitor cells in the dentate gyrus of the hippocampus and an arrest of their terminal differentiation. nih.gov This leads to an accumulation of undifferentiated neurons and a corresponding deficit in contextual memory. nih.govresearchgate.netcmu.edu In the subventricular zone, another neurogenic niche, the absence of TIS21 leads to an increase in dividing stem cells but a decrease in proliferating neuroblasts, ultimately impairing adult neurogenesis and affecting olfactory behavior. nih.gov

Furthermore, TIS21 knockout mice have been crucial in establishing its role as a tumor suppressor. When crossed with Patched1 heterozygous mice, a model for the childhood brain tumor medulloblastoma, the loss of TIS21 significantly increases the frequency of tumor development. Current time information in San Francisco, CA, US.thermofisher.com This was linked to impaired migration of cerebellar neuron precursors, causing them to remain in a proliferative state. Current time information in San Francisco, CA, US.thermofisher.com Studies on double knockout mice for TIS21 (Btg2) and the related Btg1 gene revealed overlapping functions in promoting B-cell differentiation at multiple stages. nih.gov

Overexpression Mouse Models: Conversely, models that overexpress TIS21 have been used to test its therapeutic potential. In a murine allograft model of medulloblastoma, injecting the tumor with adeno-associated viruses carrying the TIS21 gene (AAV-TIS21) significantly inhibited tumor growth. bio-rad-antibodies.comnih.gov This effect was attributed to a reduction in cancer cell proliferation and an increase in neural differentiation. bio-rad-antibodies.comnih.gov Transgenic mice overexpressing TIS21 specifically in adult hippocampal progenitor cells showed an acceleration of their differentiation. nih.govresearchgate.net

Knock-in Mouse Models: Knock-in models, where a reporter gene such as Green Fluorescent Protein (GFP) is inserted into the TIS21 locus, allow for precise tracking of TIS21 expression. A TIS21-GFP knock-in mouse line has been used to map the expression pattern of TIS21 during adult hippocampal neurogenesis. nih.govnih.govnih.gov These studies revealed a dynamic expression pattern: TIS21-GFP is absent in the initial stem cells (type-1), appears in transiently amplifying progenitor cells (type-2 and 3), is absent during the early postmitotic stage, and is then re-expressed in maturing neurons before decreasing in fully mature cells. nih.govnih.govnih.gov This model demonstrated that TIS21 marks key stages of adult neurogenesis. nih.govnih.gov

Model TypeGenetic ModificationPrimary Area of StudyKey Phenotypes and Findings
Knockout (TIS21-/-)Complete inactivation of the TIS21 gene. nih.govNeurogenesis, Memory, TumorigenesisIncreased neural progenitor proliferation, impaired terminal differentiation, defective contextual memory, increased medulloblastoma frequency. Current time information in San Francisco, CA, US.nih.govthermofisher.com
Overexpression (Transgenic/Viral)Increased expression of TIS21, often in specific tissues or via viral vectors. bio-rad-antibodies.comCancer Therapy, NeurogenesisInhibited medulloblastoma growth in allograft models, accelerated neuronal differentiation in the hippocampus. nih.govbio-rad-antibodies.comnih.gov
Knock-in (TIS21-GFP)Insertion of GFP reporter gene into the TIS21 locus. nih.govGene Expression Mapping, NeurogenesisAllowed for precise tracking of TIS21 expression, revealing its dynamic regulation during different stages of adult neurogenesis. nih.govnih.govnih.gov

Advanced Molecular and Cellular Techniques for this compound Research

A suite of advanced molecular and cellular techniques is employed to investigate the this compound at the level of gene expression, protein interactions, and cellular function.

Analyzing the expression levels of TIS21 mRNA is crucial for understanding its regulation in different biological contexts. Quantitative real-time polymerase chain reaction (qRT-PCR) is a standard method used to accurately measure the abundance of TIS21 transcripts in various cells and tissues. nih.gov For broader, genome-wide analysis, DNA microarrays have been used to compare gene expression profiles between different cell types or conditions, helping to identify genes and pathways that are co-regulated with TIS21. researchgate.netnih.gov For example, gene expression profiling has been used to compare TIS21 levels in normal tissues versus cancer cell lines, revealing its downregulation in certain malignancies. nih.gov

Identifying the binding partners of TIS21 is key to understanding how it functions as a transcriptional co-regulator. The yeast two-hybrid (Y2H) system is a powerful screening technique to discover novel protein-protein interactions. nih.govnih.gov In this system, a "bait" protein (TIS21) is tested for interaction against a library of "prey" proteins. nih.gov

Once potential interactors are identified, co-immunoprecipitation (Co-IP) is a widely used method to validate these interactions in a more physiologically relevant context, typically using mammalian cell lysates. nih.gov This technique involves using an antibody to pull down TIS21 and any proteins bound to it.

Post-translational modifications, such as methylation, can significantly alter protein function. In vitro methylation assays have shown that the this compound can be methylated by protein methyltransferases (PRMTs). nih.govnih.gov Specifically, TIS21 has been identified as a substrate of PRMTs, and its interaction with PRMT1 can enhance the enzyme's activity, suggesting a regulatory loop. nih.gov

Given TIS21's role as an anti-proliferative protein, techniques that analyze the cell cycle are fundamental. Flow cytometry, often referred to as Fluorescence-Activated Cell Sorting (FACS), is a primary tool for this purpose. thermofisher.comyoutube.com By staining cells with a DNA-binding fluorescent dye, FACS can quantify the DNA content of individual cells, allowing researchers to determine the percentage of the cell population in the G1, S, and G2/M phases of the cell cycle. thermofisher.comyoutube.com This method has been essential in confirming that TIS21 causes an arrest at the G1/S transition. nih.gov

To study TIS21's involvement in apoptosis (programmed cell death), immunostaining for specific markers is frequently used. bio-rad-antibodies.com This can involve antibodies that detect activated caspases (key enzymes in the apoptotic cascade) or other markers like cleaved PARP. researchgate.net For example, in studies of medulloblastoma, cells can be stained for proliferation markers like Ki67 and BrdU to assess the impact of TIS21 on tumor cell division. bio-rad-antibodies.com

Visualizing the subcellular location of the this compound provides critical clues about its function. Immunofluorescence (IF) and immunohistochemistry (IHC) are powerful imaging techniques that use fluorescently labeled antibodies to detect the protein within fixed cells and tissues, respectively. nih.govthermofisher.com These studies have shown that TIS21 is a non-nuclear, soluble intracellular protein. nih.gov In the developing nervous system, a combination of in situ hybridization (to detect mRNA) and immunocytochemistry (to detect protein) has revealed that this compound is present in neuroepithelial cells that are switching from proliferation to neuron generation, and the protein is inherited by the newly formed neurons. nih.gov The use of TIS21-GFP knock-in mice provides a dynamic way to visualize the protein's localization in live cells and tissues during processes like adult neurogenesis. nih.gov

Mechanistic Research on Tis21 Protein in Pathological Contexts Excluding Clinical Trials

TIS21 Protein in Neoplastic Transformation and Tumor Suppressor Mechanisms

Acting as a tumor suppressor, this compound is frequently observed to have reduced expression levels in various human malignancies. spandidos-publications.cominforang.com Its mechanisms of action against cancer involve the precise control of cell cycle transitions, the promotion of differentiation and programmed cell death, and the modulation of signaling cascades vital for the initiation and progression of cancer. capes.gov.brnih.govnih.govresearchgate.netgoogle.comresearchgate.netresearchgate.netsaudijournals.comncpsb.org.cncancerindex.orgrna-society.orgresearchgate.net

Role in Medulloblastoma Development and Progression

TIS21 plays a significant inhibitory role in the development and progression of medulloblastoma, particularly subtypes driven by the Sonic Hedgehog (Shh) pathway. nih.govgoogle.comresearchgate.netfrontiersin.org Research utilizing mouse models has demonstrated that the absence of Tis21 (the murine counterpart) leads to an increased frequency of medulloblastoma in mice exhibiting activated Shh signaling. nih.govgoogle.comresearchgate.netnih.gov This heightened incidence is directly correlated with impaired migration of cerebellar granule precursor cells (GCPs). nih.govgoogle.comresearchgate.netfrontiersin.orgnih.gov

Under normal physiological conditions, GCPs undergo proliferation within the external granular layer (EGL) stimulated by Shh secreted from Purkinje neurons, subsequently migrating inward to form the internal granular layer. nih.govgoogle.com Tis21 is instrumental in prompting GCPs to exit their proliferative state and undergo differentiation. google.comnih.gov The absence of Tis21 disrupts the migration of GCPs from the EGL, resulting in their prolonged retention in the proliferative niche, thereby increasing their susceptibility to neoplastic transformation. nih.govgoogle.comresearchgate.netfrontiersin.orgnih.gov

At the mechanistic level, Tis21 influences GCP migration through the regulation of gene expression, notably impacting the promigratory chemokine Cxcl3. nih.govgoogle.comfrontiersin.orgfrontiersin.org Tis21 positively regulates the transcription of Cxcl3 by directly binding to its promoter region. frontiersin.orgnih.gov The observed downregulation of Cxcl3 in the absence of Tis21 contributes to the impaired migration of GCPs. frontiersin.org Furthermore, Tis21 modulates gene expression through epigenetic modifications and RNA processing mechanisms, which collectively influence the fate of GCPs. nih.govfrontiersin.org Evidence also indicates that Tis21 forms complexes with histone deacetylases (HDAC1/4/9) in GCPs, a crucial interaction for the Tis21-dependent suppression of cyclin D1 expression. frontiersin.org

Involvement in Other Cancers

Reduced expression of TIS21 (BTG2) has been documented in various other cancer types, including those affecting the prostate, kidney, breast, and lung. nih.govinforang.com

In the context of prostate cancer, a decrease in BTG2 expression is linked to malignant transformation and progression. nih.gov BTG2 may exert its influence by modulating the androgen receptor (AR) signaling pathway through direct interaction and complex formation with AR. nih.gov Treatment with cisplatin (B142131) has been shown to upregulate BTG2 expression via both p53-dependent and p53-independent NFκB pathways, contributing to the suppression of prostate cancer cell proliferation. dntb.gov.ua

In breast cancer, BTG2 levels are frequently diminished, and its enforced expression has been shown to suppress proliferation and invasion while promoting apoptosis in cell lines such as MDA-MB-231. researchgate.net TIS21/BTG2 can impede the formation of invadopodia, which are actin-rich protrusions essential for cancer cell invasion, by reducing the generation of reactive oxygen species (ROS) through the inhibition of Nox1 and Nox4 expression. aacrjournals.org TIS21/BTG2 also hinders breast cancer growth and progression by differentially regulating the mTORc1 and mTORc2-AKT1-NFAT1-PHLPP2 signaling axes. nih.gov It suppresses mTORc1 activity by diminishing the interaction between Raptor and mTOR and enhancing tsc1 expression, leading to decreased activation of p70S6K. nih.gov Simultaneously, it activates mTORc2, resulting in the phosphorylation of AKT1 at the S473 residue through the downregulation of PHLPP2, an AKT1-specific phosphatase. nih.gov This TIS21/BTG2-mediated phosphorylation of AKT1 at S473 can reduce the expression of NFAT1 and its downstream target genes, which are involved in shaping the tumor microenvironment. researchgate.netnih.gov Furthermore, TIS21/BTG2 downregulates the expression of Twist1 protein, a key transcription factor driving epithelial-mesenchymal transition and metastasis, by inhibiting translational initiation. researchgate.netnih.gov

Differential expression of TIS21 has been noted in human lung cancer cells when compared to normal lung tissue, suggesting a potential role as a tumor suppressor in the lung. inforang.com Overexpression of BTG2 may suppress the growth, proliferation, and invasiveness of lung cancer cell lines like A549. nih.gov

A loss of the constitutive and high expression of TIS21 has been observed in precancerous lesions and established tumor tissues of the kidney and thymus, indicating its inhibitory function during the early stages of carcinogenesis in these organs. nih.govinforang.com

Cellular Mechanisms of Anti-Carcinogenic Action

This compound exerts its anti-carcinogenic effects through several key cellular mechanisms:

Cell Cycle Arrest: TIS21 acts as a broad regulator of the cell cycle, capable of inducing arrest at both the G1/S and G2/M phases. nih.gov It contributes to G1/S arrest by inhibiting the expression of cyclin D1. nih.govnih.gov During the G2/M phase, TIS21 prevents the degradation of cyclin A and cyclin B1 and directly associates with Cdc2, thereby inhibiting the formation and kinase activity of the cyclin B1-Cdc2 complex, which can lead to a failure of mitotic exit and increased death of tumor cells. nih.govcapes.gov.br BTG2 facilitates crosstalk between the PI3K-Akt1 and NF-kappaB pathways, regulating the induction of G2/M phase arrest independently of p53. nih.gov

Differentiation Induction: TIS21 is known to promote cellular differentiation. spandidos-publications.comnih.gov In neural progenitor cells, it facilitates their exit from the proliferative state and commitment to differentiation. google.comnih.gov This process is partly mediated by the direct repression of the Id3 promoter, as Id3 is an inhibitor of proneural bHLH genes. nih.gov

Apoptosis: TIS21 enhances programmed cell death in cancer cells. nih.gov It can induce apoptosis through the activation of caspase 3. capes.gov.br TIS21 may also contribute to cell death by promoting the translocation of Pin-1 to the cytoplasm, where Pin-1 interacts with the Serine(147) residue of TIS21, leading to mitochondrial depolarization. nih.govresearchgate.netgenecards.org Furthermore, BTG2 enhances apoptosis induced by radiation therapy in breast cancer cells. spandidos-publications.comnih.gov

DNA Damage Repair: TIS21/BTG2/PC3 accelerates the repair of DNA double-strand breaks (DSBs) by increasing the methylation activity of Mre11 and protein arginine methyltransferase 1 (PRMT1). spandidos-publications.com Expression of BTG2 is elevated in response to DNA damage, and it can induce G1 phase cell cycle arrest to facilitate DNA repair. spandidos-publications.com

Inhibition of Invasion and Metastasis: As observed in breast cancer, TIS21/BTG2 suppresses the formation of invadopodia and reduces the expression of Twist1, both of which are critical factors in the invasion and metastasis of cancer cells. researchgate.netaacrjournals.orgnih.gov

This compound in Neurological Disorders (Mechanistic Insights)

TIS21 (BTG2) plays a role in neurogenesis and the differentiation of neurons. google.comresearchgate.netnih.govnih.gov Its expression is observed in neuroepithelial cells that transition from proliferative divisions to divisions that generate neurons. researchgate.netnih.gov The mRNA of TIS21 is transiently expressed during the G1 phase of the cell cycle in these cells, while the protein persists through cell division and is detected in nascent neurons during their migration and initial differentiation phases. researchgate.netnih.gov This pattern of expression suggests that TIS21 is involved in regulating the switch from proliferation to differentiation in neural progenitors. researchgate.netnih.gov Genetic knockout of BTG2 in rodents results in impaired terminal differentiation and a shortened duration of the G1 phase in neural progenitor cells. nih.gov TIS21 is active in cerebellar GCPs and neural progenitor cells in regions such as the hippocampus and subventricular zone, promoting their exit from the proliferative state and subsequent differentiation. google.comnih.gov This function is partly mediated by the repression of the cyclin D1 promoter, which inhibits the cell cycle, and the repression of the Id3 promoter, which activates proneural genes. nih.gov While the provided information indicates that faulty proteins are implicated in neurological disorders and that TIS21 interacts with proteins potentially involved in these conditions google.comneurodegenerationresearch.eu, detailed mechanistic insights specifically linking this compound dysfunction to the pathogenesis of neurological disorders (beyond its established roles in neurogenesis and its implications in medulloblastoma) were not extensively covered in the search results.

This compound in Metabolic Dysregulation (Mechanistic Insights)

Recent research points to a role for TIS21 in metabolic processes, particularly within the liver under conditions of fasting. inforang.com TIS21 (Tis21/Btg2/Pc3) expression is induced in the liver, muscle, and adipose tissues in mouse models subjected to starvation. inforang.com Studies using TIS21-knockout mice have revealed that TIS21 is crucial for maintaining energy metabolism during starvation, specifically through its regulation of lipid metabolism. inforang.com In TIS21-KO mice under fasting conditions, both the PPARalpha signaling pathway and fatty acid catabolism were significantly suppressed compared to their wild-type counterparts. inforang.com Gene set enrichment analysis demonstrated an inverse regulation of fatty acid/steroid synthesis and fatty acid oxidation pathways in TIS21-KO mice. inforang.com The compromised lipid catabolism observed in these mice may lead to insufficient energy production during starvation. inforang.com Although TIS21 may stimulate gluconeogenesis, blood glucose levels in TIS21-KO mice did not show significant changes after fasting, suggesting that its primary role in this context might be related to sustaining energy levels through fatty acid oxidation. inforang.com The observed suppression of the PPARalpha pathway in TIS21-KO mice could also be associated with inhibited autophagy, a process stimulated by starvation in hepatic tissue. inforang.com

Future Directions and Open Questions in Tis21 Protein Research

Elucidating Novel Molecular Partners and Regulatory Pathways

A key area for future research involves the comprehensive identification of novel molecular partners of TIS21 protein and the intricate regulatory pathways in which it participates. While some interacting proteins have been identified, such as PRMT1 and PICK1, the full spectrum of TIS21 interactions and their context-dependent nature is not yet completely understood bmbreports.orgoup.comnih.gov. TIS21's ability to influence both transcriptional and post-transcriptional processes suggests interactions with a wide array of proteins, including transcription factors, chromatin modifiers, and components of mRNA processing and degradation machinery bmbreports.orgcore.ac.uk.

Future studies should utilize advanced proteomic techniques, such as co-immunoprecipitation followed by mass spectrometry and proximity-labeling methods (e.g., BioID, TurboID), to identify novel TIS21-interacting proteins in different cell types and under various physiological and pathological conditions. Furthermore, investigating post-translational modifications of TIS21, such as phosphorylation and ubiquitylation, and how these modifications affect its interactions and functions is crucial core.ac.uk. Understanding how TIS21 expression and activity are regulated by upstream signaling pathways, beyond the known induction by growth factors and tumor promoters, is also a critical area for future exploration core.ac.ukcore.ac.uk. This includes investigating regulation by microRNAs and other non-coding RNAs mdpi.com.

Comprehensive Analysis of this compound in Diverse Biological Systems

While TIS21's role in neurogenesis and cancer has been relatively well-studied, its functions in other biological systems and developmental processes require more comprehensive analysis wikipedia.orginforang.comnih.govfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netcnr.it. Research indicates its involvement in lipid metabolism and immune responses, suggesting broader physiological roles inforang.com.

Future research should explore the expression patterns and functions of TIS21 in a wider range of tissues and organs, utilizing techniques such as single-cell RNA sequencing and spatial proteomics to understand its role in specific cell populations within complex tissues. Investigating the functional significance of TIS21 in various developmental stages beyond neurogenesis is also important. Furthermore, comparative studies across different species could provide insights into the evolutionary conserved and divergent functions of TIS21. Understanding how TIS21 contributes to the homeostasis and function of various physiological systems will be essential for appreciating its full biological impact.

Advanced Genomic and Proteomic Approaches to this compound Function

Leveraging advanced genomic and proteomic technologies is crucial for a deeper understanding of this compound function. While initial genomic analyses have identified genes regulated in a TIS21-dependent manner, a more comprehensive understanding of its transcriptional and post-transcriptional regulatory networks is needed frontiersin.orgnih.gov.

Future studies should employ techniques such as ChIP-seq and ATAC-seq to identify genomic regions directly bound by TIS21 or influenced by its presence, providing insights into its role in chromatin structure and transcriptional regulation. RNA-seq and ribosome profiling can be used to comprehensively assess the impact of TIS21 on mRNA expression levels and translation rates nih.govresearchgate.net. Integrated multi-omics approaches, combining genomic, transcriptomic, and proteomic data, will be invaluable for building comprehensive models of TIS21 function within cellular networks atsjournals.org. Quantitative proteomics can help determine how TIS21 affects the abundance of its interacting partners and downstream effectors.

Translational Research Avenues (Focus on underlying mechanisms in disease models)

Translational research focusing on the underlying mechanisms of this compound in disease models holds significant promise. Given its role as a tumor suppressor and its involvement in neurogenesis, TIS21 is a relevant factor in various diseases, including cancer and neurological disorders wikipedia.orginforang.comfrontiersin.orgresearchgate.netcnr.it.

Future research should continue to investigate the specific mechanisms by which TIS21 dysfunction contributes to disease pathogenesis. In cancer, this includes exploring how the loss of TIS21 expression or function promotes cell proliferation, inhibits differentiation, and influences the tumor microenvironment frontiersin.orgresearchgate.netcnr.it. Studies in neurological disease models should focus on how altered TIS21 levels or activity impact neuronal development, survival, and function wikipedia.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.org.

Developing and utilizing advanced disease models, such as organoids and patient-derived xenografts, will be crucial for studying TIS21's role in a more physiologically relevant context. Research should also investigate the potential of targeting TIS21 pathways for therapeutic intervention. This could involve strategies aimed at restoring TIS21 expression or function in diseases where it is downregulated, or modulating its activity in conditions where it might be aberrantly active. Understanding the precise molecular mechanisms in disease models will be critical for developing targeted therapies cnr.it. For example, studies in medulloblastoma models have identified TIS21-dependent mechanisms related to cell migration and potential drug targets frontiersin.orgcnr.it.

Interactive Data Table: Key this compound Interactions and Functions

Interacting PartnerBiological Process/Function InfluencedRelevant Research Finding Highlights
PRMT1Protein arginine methylation, Antiproliferative function, Neurite outgrowthTIS21 interacts with PRMT1 and stimulates its activity oup.com. Regulates neurite outgrowth via controlling arginine methylation bmbreports.org.
PICK1PKCα binding, Extracellular signal transductionTIS21 interacts with PICK1; potential competition with PKC for binding nih.gov. May modulate TIS21 phosphorylation by PKC nih.gov.
CAF1mRNA deadenylationTIS21/BTG2 interacts with CAF1, suggesting a role in mRNA deadenylation and post-transcriptional regulation core.ac.uk.
Histone Deacetylases (HDAC1/4/9)Epigenetic regulation, Transcriptional repression (e.g., cyclin D1)TIS21 binds to HDACs in cerebellar granule precursor cells, required for inhibiting cyclin D1 expression frontiersin.orgresearchgate.net.
Twist1Epithelial-mesenchymal transition, Cancer metastasisTIS21/BTG2 downregulates Twist1 protein expression by inhibiting translation initiation nih.govresearchgate.net.
Cyclin D1/E/A2Cell cycle progressionTIS21 negatively controls G1 to S transition by inhibiting cyclin D1 promoter activity; cyclins are upregulated in Tis21-null cells wikipedia.orgbmbreports.orgfrontiersin.org.
BMP4, Smad1/8BMP signaling pathway, NeurogenesisTIS21 activates the BMP pathway in the subventricular zone frontiersin.org.
Hes1/5, Id1-3Notch pathway, NeurogenesisTIS21 inhibits the Notch pathway and the expression of Hes1/5 and Id1-3 frontiersin.org.
Cxcl3Cell migrationTIS21 is required for Cxcl3 expression, which is important for cerebellar granule precursor cell migration frontiersin.orgcnr.it.

Q & A

Q. What is the primary molecular function of TIS21/BTG2 in cell cycle regulation?

TIS21 (TPA-inducible sequence 21), also known as BTG2, is an antiproliferative protein that regulates the G1/S transition by inhibiting cyclin-dependent kinases (CDKs) and downregulating cyclins (e.g., cyclin D1 and E). Its interaction with protein arginine methyltransferases (PRMTs) modulates post-translational modifications critical for cell cycle arrest . Methodologically, its role can be validated using RNA interference (RNAi) to knockdown TIS21 in cell lines, followed by flow cytometry to assess cell cycle progression and Western blotting to quantify cyclin/CDK levels .

Q. How does TIS21 interact with signaling pathways like PKC and mTOR?

TIS21 binds to the PDZ domain of rPICK1, a scaffold protein that recruits protein kinase Cα (PKCα). This interaction modulates PKC-mediated phosphorylation of TIS21, which influences cellular responses to mitogens . In breast cancer, TIS21 suppresses mTORC1/2 activity, reducing AKT phosphorylation and downstream NFAT1-PHLPP2 signaling. Researchers can study these interactions using co-immunoprecipitation (Co-IP) assays, in vitro kinase assays, and mTOR inhibitors (e.g., rapamycin) to dissect pathway crosstalk .

Advanced Research Questions

Q. How can contradictory data on TIS21’s role in cancer progression be resolved?

TIS21 exhibits context-dependent roles: it is tumor-suppressive in breast cancer (inhibiting mTORC/AKT) but shows variable expression in hepatocellular carcinoma (HCC), with nuclear loss correlating with poor prognosis . To address contradictions:

  • Perform tissue-specific knockdowns in xenograft models.
  • Use spatial transcriptomics to map TIS21 expression gradients in tumor microenvironments.
  • Analyze phosphorylation states via phosphoproteomics, as post-translational modifications (e.g., PKC-mediated phosphorylation) may alter its function .

Q. What experimental approaches validate TIS21’s interaction with rPICK1 and its functional consequences?

  • Binding assays : GST pull-down assays with truncated rPICK1 mutants (e.g., ΔPDZ domain) confirm the PDZ domain’s necessity for interaction .
  • Cellular co-localization : Fluorescence resonance energy transfer (FRET) in NIH 3T3 cells transfected with FLAG-tagged TIS21 and rPICK1 .
  • Functional readouts : Measure PKC activity in vitro using histone phosphorylation as a control, as TIS21 binding to rPICK1 selectively inhibits PKC-mediated TIS21 phosphorylation .

Q. How can researchers investigate TIS21’s dual role in DNA damage response and apoptosis?

TIS21 interacts with PRMT1 to regulate arginine methylation of RNA-binding proteins, influencing DNA repair and apoptosis . Methodologies include:

  • Comet assays : Quantify DNA damage in TIS21-overexpressing cells after ionizing radiation.
  • Annexin V/PI staining : Assess apoptosis in TIS21-knockout models.
  • Methyltransferase activity assays : Use radiolabeled SAM (S-adenosylmethionine) to measure PRMT1 activity in the presence of recombinant TIS21 .

Methodological Best Practices

Q. What controls are essential for studying TIS21 in co-immunoprecipitation experiments?

  • Include empty vector controls (e.g., GST-only in pull-down assays) to rule out nonspecific binding .
  • Use phosphorylation-deficient TIS21 mutants (e.g., serine-to-alanine substitutions) to isolate kinase-dependent interactions .
  • Validate antibody specificity via siRNA-mediated knockdown followed by Western blot .

Q. How to address discrepancies in TIS21 subcellular localization across studies?

  • Subcellular fractionation : Separate nuclear/cytoplasmic extracts from tissues or cell lines (e.g., HCC vs. breast cancer) .
  • Immunohistochemistry (IHC) : Use tissue microarrays (TMAs) with anti-TIS21 antibodies validated via blocking peptides .
  • Live-cell imaging : Tag TIS21 with fluorescent reporters (e.g., GFP) to track real-time localization under stress conditions (e.g., DNA damage) .

Data Interpretation and Reporting

Q. How should researchers present TIS21-related data to align with academic publishing standards?

  • Follow Beilstein Journal of Organic Chemistry guidelines:
  • Detail experimental protocols (e.g., buffer compositions, centrifugation parameters) in Supplementary Information .
  • Use standardized nomenclature for mutants (e.g., TIS21ΔN for N-terminal deletions) .
    • For conflicting results, discuss contextual variables (e.g., cell type, stress stimuli) in the Discussion section per Scientific Reporting standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.